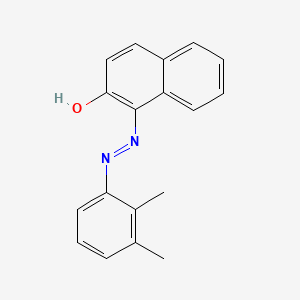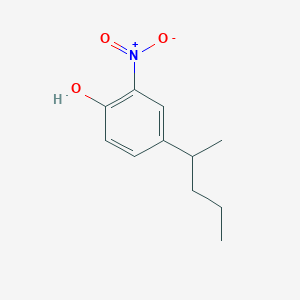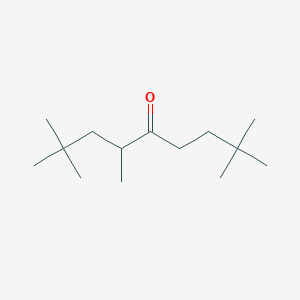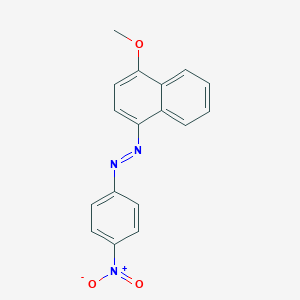
Uracil, 1-allyl-5-bromo-6-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 1-allyl-5-bromo-6-methyl-3-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an allyl group at position 1, a bromine atom at position 5, a methyl group at position 6, and a phenyl group at position 3. These substitutions confer unique chemical and biological properties to the molecule, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For instance, the introduction of the allyl group at position 1 can be achieved through alkylation reactions using allyl halides. The bromine atom at position 5 can be introduced via bromination reactions using bromine or N-bromosuccinimide (NBS). The methyl group at position 6 can be added through methylation reactions using methyl iodide or dimethyl sulfate. The phenyl group at position 3 can be introduced through Suzuki-Miyaura coupling reactions using phenylboronic acid and a palladium catalyst .
Industrial Production Methods
Industrial production of uracil derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Uracil, 1-allyl-5-bromo-6-methyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted uracil derivatives with various functional groups.
Applications De Recherche Scientifique
Uracil, 1-allyl-5-bromo-6-methyl-3-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mécanisme D'action
The mechanism of action of uracil, 1-allyl-5-bromo-6-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uracil, 1-allyl-5-bromo-6-methyl-: Lacks the phenyl group at position 3.
Uracil, 1-allyl-5-bromo-3-phenyl-: Lacks the methyl group at position 6.
Uracil, 1-allyl-6-methyl-3-phenyl-: Lacks the bromine atom at position 5.
Uniqueness
Uracil, 1-allyl-5-bromo-6-methyl-3-phenyl- is unique due to the specific combination of substituents on the uracil ring. This unique structure confers distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
32000-72-9 |
|---|---|
Formule moléculaire |
C14H13BrN2O2 |
Poids moléculaire |
321.17 g/mol |
Nom IUPAC |
5-bromo-6-methyl-3-phenyl-1-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H13BrN2O2/c1-3-9-16-10(2)12(15)13(18)17(14(16)19)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3 |
Clé InChI |
XDDCZCNSNJJQDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C(=O)N1CC=C)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


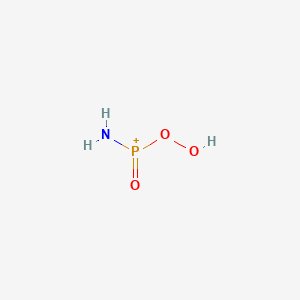
![1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14676286.png)
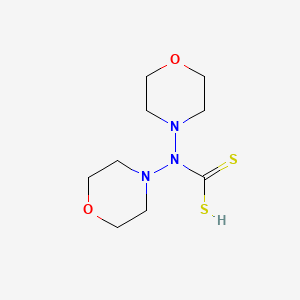
![1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-methyl-](/img/structure/B14676303.png)
![3-Methyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate](/img/structure/B14676304.png)
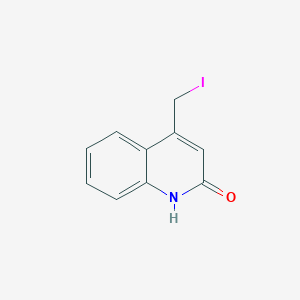
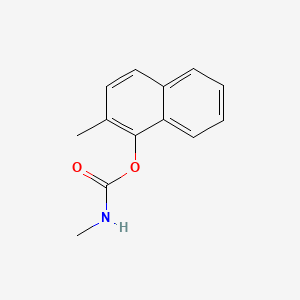
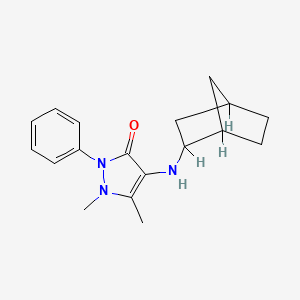
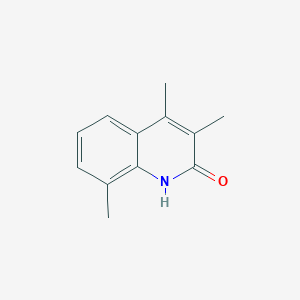
![11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine](/img/structure/B14676330.png)
